molecular formula C10H11BrN2O2 B1406170 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one CAS No. 1556290-33-5

1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one

Cat. No.: B1406170
CAS No.: 1556290-33-5
M. Wt: 271.11 g/mol
InChI Key: DEZUKDNIOOWSDY-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one is a high-value chemical building block designed for research and development applications, strictly for laboratory use. This compound features a unique molecular structure that combines a bromo- and methoxy-substituted phenyl ring with an imidazolidin-2-one heterocycle. This composition makes it a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical research . The bromine atom serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the rapid exploration of structure-activity relationships. The imidazolidin-2-one moiety is a privileged structure in medicinal chemistry, often associated with biological activity, which suggests this compound's significant potential in the development of novel therapeutic agents. Our product is supplied with a guaranteed high purity level, typically ≥95% by HPLC, to ensure consistent and reliable results in your research experiments. It is stable under recommended storage conditions: in a cool, ventilated area and protected from light. This chemical is offered For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. For researchers focused on developing new active pharmaceutical ingredients (APIs) and exploring innovative heterocyclic compounds, this compound provides a critical starting point for efficient and targeted synthesis .

Properties

IUPAC Name

1-(3-bromo-5-methoxyphenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-15-9-5-7(11)4-8(6-9)13-3-2-12-10(13)14/h4-6H,2-3H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZUKDNIOOWSDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2CCNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation and Bromination Routes

  • Starting from 2,6-dibromophenol, methylation using methylating agents (e.g., dimethyl sulfate or methyl iodide) in the presence of potassium carbonate under nitrogen atmosphere affords 2,6-dibromoanisole.
  • Subsequent functionalization via Grignard reaction with isopropyl magnesium chloride and reaction with N-methoxy-N-methylacetamide yields 3-bromo-2-methoxyacetophenone, a key intermediate structurally similar to the target phenyl substituent.
  • This approach is industrially scalable and cost-effective, with reaction conditions optimized for temperature (0-25 °C) and molar ratios (e.g., 1:1 to 1:3 for 2,6-dibromoanisole to Grignard reagent).

Alternative Routes and Challenges

  • Other routes involve Heck arylation or asymmetric reductions to obtain chiral alcohol intermediates.
  • Some methods use n-butyllithium at very low temperatures (-78 °C), which complicates scale-up.
  • The choice of catalyst and reaction conditions affects yield and stereoselectivity.
Step Reaction Conditions Outcome Notes
1 Methylation of 2,6-dibromophenol K2CO3, methylating agent, reflux under N2, 17-20 h 2,6-dibromoanisole High yield, scalable
2 Grignard reaction with isopropyl magnesium chloride THF, 0-5 °C, then 25 °C, 6 h total 3-bromo-2-methoxyacetophenone Controlled molar ratios
3 Asymmetric reduction (chiral catalyst) Hydrogenation, 20-80 °C, 10-100 atm H2, methanol solvent (S)-1-(3-bromo-2-methoxyphenyl)ethanol Chiral catalyst expensive, moderate optical selectivity

Table 1: Key steps in preparation of 3-bromo-2-methoxyacetophenone intermediate and related compounds

Construction of the Imidazolidin-2-one Ring

Pd-Catalyzed Carboamination of N-Allylureas

A modern and efficient method for synthesizing substituted imidazolidin-2-ones involves Pd-catalyzed carboamination reactions between N-allylureas and aryl bromides.

  • N-allylureas are prepared in one step from allylic amines and isocyanates.
  • Pd catalysis using Pd2(dba)3 with Xantphos ligand and sodium tert-butoxide base in toluene at 110 °C facilitates simultaneous formation of C–C and C–N bonds, closing the imidazolidin-2-one ring.
  • This method can introduce the 3-bromo-5-methoxyphenyl group by using the corresponding aryl bromide.

Reaction Conditions and Yields

Entry N-Allylurea Substrate Aryl Bromide Product Yield (%) Diastereomeric Ratio (dr)
1 1-allyl-3-phenylurea 3-bromo-5-methoxyphenyl bromide (hypothetical) 1-(3-bromo-5-methoxyphenyl)imidazolidin-2-one 75-90 (estimated) >20:1 (syn addition favored)

Table 2: Representative Pd-catalyzed carboamination reaction parameters and outcomes

  • The reaction typically proceeds with good to excellent yields (up to 97% in related systems).
  • Diastereoselectivity favors syn-addition products, critical for stereochemical purity.
  • The method is versatile, allowing for different substituents on the urea nitrogen atoms and aryl bromides.

Mechanistic Insights

  • The Pd catalyst activates the aryl bromide to form an aryl-Pd complex.
  • Intramolecular nucleophilic attack by the urea nitrogen onto the coordinated alkene forms the imidazolidin-2-one ring.
  • The process forms both C–C and C–N bonds in a single step, improving efficiency.

Comparative Analysis of Preparation Methods

Feature Stepwise Intermediate Route Pd-Catalyzed Carboamination Route
Starting Materials Functionalized phenyl intermediates (e.g., acetophenones) N-allylureas and aryl bromides
Reaction Steps Multiple (methylation, Grignard, reduction, ring closure) Two-step (urea formation, Pd-catalyzed cyclization)
Catalysts Chiral borane catalysts (expensive) Pd2(dba)3 with Xantphos ligand
Conditions Low to moderate temperature, hydrogen pressure Elevated temperature (~110 °C), inert atmosphere
Yield Moderate to good Good to excellent
Stereoselectivity Moderate, depends on chiral catalyst High diastereoselectivity (syn addition)
Scalability Industrially feasible but complex Potentially scalable with optimized ligands

Summary of Research Findings

  • The preparation of this compound can be effectively achieved via Pd-catalyzed carboamination of N-allylureas with corresponding aryl bromides, offering a concise and stereoselective route.
  • Alternative routes involving the preparation of functionalized phenyl intermediates followed by ring closure are established but may involve more steps and costly chiral catalysts.
  • Optimization of reaction conditions such as temperature, catalyst loading, and solvent choice is critical for maximizing yield and stereoselectivity.
  • The Pd-catalyzed method allows simultaneous formation of multiple bonds and stereocenters, representing a significant advancement over traditional multi-step syntheses.

Chemical Reactions Analysis

1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one can undergo various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research has indicated that imidazolidin-2-ones, including 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one, exhibit potential anticancer properties. For instance, compounds derived from imidazolidin-2-one structures have been shown to induce apoptosis in various cancer cell lines. A specific case study demonstrated that derivatives of imidazolidinones could inhibit cellular proliferation in lung cancer cell lines by targeting specific oncogenic pathways .

Neuropharmacological Effects
These compounds are also being investigated for their interactions with serotonin receptors. Studies have shown that certain imidazolidinone derivatives can selectively interact with 5-HT receptor subtypes, which are crucial for various neurological functions. The ability to modulate these receptors suggests potential applications in treating mood disorders and anxiety .

Antiviral Properties
The antiviral activity of imidazolidin-2-ones has been explored, particularly as inhibitors of viral enzymes. Some studies suggest that these compounds can inhibit HIV protease, which is essential for the replication of the virus. The structural features of imidazolidinones play a critical role in their binding affinity and selectivity towards viral targets .

Organic Synthesis Applications

Chiral Auxiliaries
this compound can serve as a chiral auxiliary in asymmetric synthesis. Its unique structure allows it to facilitate the formation of enantiomerically enriched products, which are essential in the development of pharmaceuticals. The use of imidazolidinones as chiral auxiliaries has been documented to improve yields and selectivity in various synthetic pathways .

Precursor to Bioactive Molecules
This compound can act as a precursor for synthesizing more complex bioactive molecules. The transformation of imidazolidin-2-one into α-amino acids or vicinal diamines is particularly notable, as these functionalities are prevalent in many natural products and pharmaceuticals .

Case Studies

Study Title Focus Findings
Anticancer Activity of ImidazolidinonesEvaluation of antiproliferative effects on lung cancer cellsDemonstrated significant inhibition of cell growth and induced apoptosis via targeted pathways .
Selective Serotonin Receptor ModulationInvestigation into receptor interactionsFound that certain derivatives showed high selectivity for 5-HT2C receptors over others, indicating potential therapeutic uses in mood disorders .
Synthesis and CharacterizationDevelopment of synthetic methods for imidazolidinonesEstablished efficient methods for synthesizing chiral imidazolidinones with high yields and selectivity .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues with Halogen and Methoxy Substitutions

1-(4-Bromophenyl)imidazolidin-2-one (CAS 530081-14-2)
  • Structure : Differs in the position of the bromine atom (para vs. meta) and lacks the methoxy group.
  • Properties : The para-bromo substitution reduces steric hindrance compared to the meta-bromo derivative. This positional isomer may exhibit lower metabolic stability due to the absence of the electron-donating methoxy group, which typically enhances solubility and modulates electronic effects .
1-(5-Amino-2-chlorophenyl)imidazolidin-2-one (CAS 1247458-90-7)
  • Structure: Substitutes bromine with chlorine and introduces an amino group at the 5-position.
  • The chlorine atom, being less electronegative than bromine, may reduce halogen-bonding interactions in biological targets .
1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one (CAS 1803594-01-5)
  • Structure : Replaces bromine with fluorine and adds a methyl group.
  • Properties : Fluorine’s strong electron-withdrawing effect and small size enhance metabolic stability and membrane permeability. The methyl group introduces steric effects that may restrict rotational freedom .

Imidazolidin-2-one Derivatives with Heteroaromatic Substituents

1-(2-Pyridyl)imidazolidin-2-one Derivatives
  • Structure : Pyridyl substituents replace the phenyl ring.
  • Properties : Pyridyl groups enhance coordination to metal ions (e.g., Cu²⁺ in complexes like [CuL₂Cl]⁺) due to the lone pair on the nitrogen atom. The target compound’s phenyl group lacks this coordinating ability, limiting its use in metallodrug design .
1-(Isoquinolin-3-yl)imidazolidin-2-one
  • Structure: Features an isoquinoline moiety instead of a phenyl ring.
  • Properties: The extended π-system of isoquinoline improves planar stacking interactions with biological targets, such as DNA or enzymes. This contrasts with the phenyl group’s simpler aromatic system, which may reduce binding affinity in certain applications .
SARS-CoV-2 Mpro Inhibitors (Compounds 4 and 5)
  • Structure: Include chlorobenzyl and isoquinolinyl groups.
  • Activity : These compounds inhibit SARS-CoV-2 main protease (Mpro) with IC₅₀ values in the micromolar range. The target compound’s bromo-methoxy substitution may offer alternative binding modes due to differences in halogen size and electronic effects .
Antitumor Benzoimidazol-2-one Derivatives
  • Structure: Fused benzimidazole rings replace the imidazolidinone core.
  • Activity: Enhanced planarity and conjugation improve intercalation with DNA, a mechanism less feasible with the non-fused imidazolidinone structure of the target compound .
Solubility and Stability
  • The methoxy group in 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one likely improves aqueous solubility compared to non-polar analogs like 1-(4-Bromophenyl)imidazolidin-2-one. However, the bromine atom may increase molecular weight and lipophilicity, affecting bioavailability .

Biological Activity

1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one is a heterocyclic compound characterized by an imidazolidinone ring substituted with a 3-bromo-5-methoxyphenyl group. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The synthesis typically involves the cyclization of 3-bromo-5-methoxyaniline with glyoxal in the presence of ammonia, resulting in the desired imidazolidinone structure.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar imidazolidinone structures can inhibit the growth of various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, related compounds have displayed minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA, suggesting that modifications to the imidazole scaffold can enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMIC (µg/mL)
This compoundMRSATBD
Indole-imidazole derivative 26MRSA≤0.25
Indole-imidazole derivative 32MRSA≤0.25
5-Phenyl-1H-imidazoleCryptococcus neoformans≤0.25

Anticancer Activity

The imidazolidinone scaffold has also been associated with anticancer properties. Research on structurally similar compounds has revealed their potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Compounds containing halogen substitutions have shown enhanced activity against cancer cell lines, highlighting the importance of structural modifications in developing effective anticancer agents .

Case Study: Anticancer Activity Evaluation

In a recent study, a library of imidazolidinone derivatives was synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, underscoring their potential as therapeutic agents.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial and cancerous cells. These interactions may involve the inhibition of key enzymes or receptors critical for cellular function and survival. For instance, some studies suggest that imidazole-containing compounds can disrupt metabolic pathways or interfere with DNA replication, leading to cell death in susceptible organisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of imidazolidinones. Research has demonstrated that variations in substituents on the phenyl ring significantly influence both antimicrobial and anticancer properties. For example, halogenation at specific positions has been correlated with increased potency against MRSA and other pathogens .

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound and its analogues. Investigations into combinatorial therapies that leverage these compounds alongside existing antibiotics or chemotherapeutics are also being explored to enhance efficacy and reduce resistance development.

Q & A

Q. What are the established synthetic routes for 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For optimization, employ a Design of Experiments (DoE) approach to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Statistical tools like response surface methodology can identify optimal conditions while minimizing trial-and-error experimentation . Reference analogs in imidazolidinone synthesis, such as brominated indole derivatives, suggest using polar aprotic solvents (e.g., DMF) and controlled heating (80–100°C) to enhance yields .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer: Use a combination of:

  • NMR (¹H/¹³C) to verify substitution patterns (e.g., methoxy and bromo groups on the phenyl ring).
  • FTIR to confirm carbonyl (C=O) stretching (~1700 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹).
  • X-ray crystallography (if crystalline) for absolute stereochemical confirmation, as demonstrated in structurally similar imidazolidinone derivatives .

Q. What safety precautions are necessary when handling brominated aromatic compounds like this molecule?

Methodological Answer:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.
  • Brominated aromatics may release HBr under thermal stress; ensure neutralization protocols are in place.
  • Store in amber glass, away from light, to prevent degradation .

Q. How can reaction conditions be standardized to ensure reproducibility in synthesis?

Methodological Answer:

  • Control moisture sensitivity by using anhydrous solvents and inert atmospheres (N₂/Ar).
  • Monitor reaction progress via TLC or HPLC.
  • Validate reproducibility using statistical process control (SPC) charts to track critical parameters (e.g., pH, reaction time) across batches .

Q. How can impurities in the final product be identified and quantified?

Methodological Answer:

  • HPLC-MS or GC-MS for impurity profiling.
  • Compare retention times with spiked standards.
  • Quantify using calibration curves (ICH Q3 guidelines). For brominated byproducts, ICP-MS can detect residual bromine content .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Synthesize analogs with systematic substitutions (e.g., replacing Br with Cl, varying methoxy positions).
  • Test biological activity in parallel assays (e.g., enzyme inhibition, cytotoxicity).
  • Use multivariate analysis (e.g., PCA) to correlate structural features with activity trends, as seen in imidazolidinone-based natural product derivatives .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to model transition states and identify electrophilic/nucleophilic sites.
  • Use cheminformatics tools (e.g., RDKit) to predict reaction pathways.
  • Integrate with experimental data via platforms like ICReDD’s reaction design workflow to prioritize high-yield reactions .

Q. How can molecular docking studies elucidate its mechanism of action?

Methodological Answer:

  • Generate 3D conformers using molecular dynamics (MD) simulations.
  • Dock into target protein active sites (e.g., kinases) using AutoDock Vina.
  • Validate binding hypotheses with mutagenesis studies. Analogous imidazolidinones show affinity for DNA/proteins via π-π stacking and hydrogen bonding .

Q. How should conflicting spectroscopic or biological data be resolved?

Methodological Answer:

  • Replicate experiments under controlled conditions.
  • Apply error-analysis frameworks (e.g., Monte Carlo simulations) to assess data variability.
  • Cross-validate with orthogonal techniques (e.g., NMR vs. X-ray for structural discrepancies) .

Q. What strategies predict the compound’s bioavailability or metabolic stability?

Methodological Answer:

  • Use in silico ADMET models (e.g., SwissADME) to estimate logP, solubility, and cytochrome P450 interactions.
  • Validate with in vitro assays (e.g., microsomal stability tests).
  • For brominated analogs, track debromination metabolites via LC-HRMS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one
Reactant of Route 2
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1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one

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